molecular formula C64H108F4N2O29 B8025053 Mal-amido-PEG24-TFP ester

Mal-amido-PEG24-TFP ester

Cat. No.: B8025053
M. Wt: 1445.5 g/mol
InChI Key: ROVWSNWDFQZUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-amido-PEG24-TFP ester is a heterobifunctional polyethylene glycol-based crosslinking reagent. It is designed to join sulfhydryl groups to amines through a long, single molecular weight, discrete polyethylene glycol chain. One end of the crosslinker is functionalized with a maleimidopropyl group for reaction with free thiols, and the other end has the 2,3,5,6-tetrafluorophenyl ester of propionic acid for reaction with free amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG24-TFP ester involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG24-TFP ester undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mal-amido-PEG24-TFP ester has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinking reagent in bioconjugate chemistry to link proteins, peptides, and other biomolecules.

    Biology: Employed in the modification of biomolecules for studies on protein-protein interactions, enzyme activity, and cellular processes.

    Medicine: Utilized in the development of drug delivery systems, particularly for targeted delivery of therapeutics.

    Industry: Applied in the production of biocompatible materials and coatings

Mechanism of Action

Mal-amido-PEG24-TFP ester exerts its effects through the formation of covalent bonds between biomolecules. The maleimide group reacts specifically with sulfhydryl groups to form stable thioether bonds, while the tetrafluorophenyl ester group reacts with primary amines to form amide bonds. These reactions enable the precise and stable conjugation of biomolecules, facilitating various applications in research and industry .

Comparison with Similar Compounds

Similar Compounds

  • Mal-amido-PEG12-TFP ester
  • Mal-amido-PEG36-TFP ester
  • Mal-amido-PEG8-TFP ester
  • Mal-amido-PEG4-TFP ester

Uniqueness

Mal-amido-PEG24-TFP ester is unique due to its long polyethylene glycol chain, which provides increased hydrophilicity, reduced immunogenicity, and improved solubility compared to shorter polyethylene glycol-based crosslinkers. This makes it particularly suitable for applications requiring high solubility and biocompatibility .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H108F4N2O29/c65-56-55-57(66)63(68)64(62(56)67)99-61(74)4-7-75-9-11-77-13-15-79-17-19-81-21-23-83-25-27-85-29-31-87-33-35-89-37-39-91-41-43-93-45-47-95-49-51-97-53-54-98-52-50-96-48-46-94-44-42-92-40-38-90-36-34-88-32-30-86-28-26-84-24-22-82-20-18-80-16-14-78-12-10-76-8-5-69-58(71)3-6-70-59(72)1-2-60(70)73/h1-2,55H,3-54H2,(H,69,71)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVWSNWDFQZUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H108F4N2O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.